molecular formula C16H11ClN2OS B5423478 (Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one

(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B5423478
M. Wt: 314.8 g/mol
InChI Key: HHLPRZWGFCZWDK-KTKRTIGZSA-N
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Description

(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, benzothiazole derivatives are investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, benzothiazole derivatives are used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    4-Chlorobenzaldehyde: A common starting material in organic synthesis.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both benzothiazole and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-ylamino)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)14(20)9-10-18-16-19-13-3-1-2-4-15(13)21-16/h1-10H,(H,18,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPRZWGFCZWDK-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/C=C\C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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